molecular formula C15H12O B14673230 3,6-Dimethyl-9h-fluoren-9-one CAS No. 41140-00-5

3,6-Dimethyl-9h-fluoren-9-one

Cat. No.: B14673230
CAS No.: 41140-00-5
M. Wt: 208.25 g/mol
InChI Key: WAURBCLFVFQWJV-UHFFFAOYSA-N
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Description

3,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorenone structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methylation of fluorenone derivatives. For instance, 3,6-dibromo-9H-fluoren-9-one can be reduced at the carbonyl group with diazene monohydrate to obtain 3,6-dibromo-9H-fluorene, which is then methylated with methyl iodide to form 3,6-dibromo-9,9-dimethyl-9H-fluorene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product. Detailed industrial processes are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to other functional groups.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the methyl positions .

Scientific Research Applications

3,6-Dimethyl-9H-fluoren-9-one has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 3,6-Dimethyl-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-9H-fluoren-9-one is unique due to the presence of methyl groups at the 3 and 6 positions, which influence its chemical reactivity and physical properties. These modifications can enhance its stability, solubility, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

41140-00-5

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3,6-dimethylfluoren-9-one

InChI

InChI=1S/C15H12O/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3

InChI Key

WAURBCLFVFQWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C

Origin of Product

United States

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